Larazotide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Larazotide acetate is a synthetic octapeptide composed of eight amino acids, designed to act as a tight junction regulator. It was developed from a protein known as zonula occludens toxin, which is secreted by Vibrio cholerae. This compound is primarily investigated for the treatment of celiac disease, a condition characterized by an inappropriate immune response to gluten, leading to intestinal damage. Larazotide acetate functions by preventing the disassembly of tight junctions in the intestinal epithelium, thereby reducing intestinal permeability and mitigating gluten-induced inflammation .

- LA is believed to act by antagonizing zonulin, a protein that increases intestinal permeability [, ].

- By reducing zonulin-induced permeability, LA may help restore the tight junctions between intestinal cells, leading to improved barrier function [].

- Additionally, LA might interact with actin filaments and myosin light chain kinase, further contributing to tight junction closure [].

- Studies suggest LA is generally well-tolerated with no major safety concerns reported in clinical trials [].

- However, as with any new drug, further research is needed to comprehensively assess its safety profile.

Please note:

- Phase 3 clinical trials for LA as a treatment for celiac disease were discontinued.

- While research suggests potential benefits, further investigation is needed before LA becomes a standard treatment option.

Mechanism of Action

Celiac disease is an autoimmune disorder triggered by gluten exposure in individuals with genetic predisposition. Larazotide acetate works by targeting tight junctions (TJs) in the intestinal lining. TJs are protein complexes that regulate the passage of substances between cells. In celiac disease, gluten exposure disrupts TJs, allowing passage of undigested gluten particles into the bloodstream, triggering an immune response [].

Larazotide acetate acts as a tight junction regulator. Studies suggest it promotes TJ assembly and strengthens the barrier function of the intestinal lining. This could potentially prevent gluten from reaching the immune system and reducing inflammation [, ].

Preclinical Studies

Preclinical studies of larazotide acetate demonstrated its potential to regulate TJs. It inhibited gliadin-induced (gliadin is a component of gluten) disruption of TJs, reduced macrophage recruitment, and decreased intestinal permeability in animal models []. These findings provided a strong foundation for further clinical trials.

Clinical Trials

Larazotide acetate has undergone several clinical trials to assess its efficacy and safety in celiac disease patients. Initial trials using a gluten challenge model showed promise. Larazotide acetate appeared to prevent some of the negative effects of gluten exposure, including increased intestinal permeability and symptom severity [].

However, a larger phase 3 clinical trial designed to evaluate the drug's effectiveness in reducing symptoms in patients already on a gluten-free diet was discontinued in 2020. The trial did not meet its primary endpoint of reducing symptom severity compared to the placebo group [].

Despite the setback, research on larazotide acetate continues. Scientists are exploring its potential applications in other conditions associated with leaky gut, such as short bowel syndrome [].

Note:

- More research is needed to determine the long-term efficacy and safety of larazotide acetate.

- Larazotide acetate is currently not an approved treatment for celiac disease.

The primary chemical reaction involving larazotide acetate is its interaction with tight junction proteins. It inhibits the effects of zonulin, a protein that modulates paracellular permeability. By binding to specific receptors on epithelial cells, larazotide acetate stabilizes the tight junctions and prevents their opening in response to gluten peptides and inflammatory cytokines . The chemical structure can be represented by its molecular formula and its IUPAC name is complex, reflecting its intricate peptide composition .

Larazotide acetate exhibits significant biological activity in regulating intestinal permeability. It has been shown to inhibit gliadin-induced alterations in tight junction integrity, thereby preventing the translocation of gluten peptides into the lamina propria where they can provoke an immune response. In clinical studies, larazotide acetate has demonstrated efficacy in reducing gastrointestinal symptoms associated with gluten exposure in patients with celiac disease . The compound does not appear to enter systemic circulation, which minimizes potential side effects and enhances its safety profile compared to systemic treatments .

The synthesis of larazotide acetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process typically includes:

- Activation: Amino acids are activated using coupling reagents.

- Coupling: Activated amino acids are sequentially added to a resin-bound growing peptide chain.

- Cleavage: Once the peptide is synthesized, it is cleaved from the resin and deprotected.

- Purification: The crude product undergoes purification through high-performance liquid chromatography to achieve the final product .

Larazotide acetate is primarily researched for its application in treating celiac disease. Its ability to regulate tight junctions makes it a promising adjunct therapy for patients who continue to experience symptoms despite adhering to a gluten-free diet. Additionally, ongoing studies are exploring its potential use in other gastrointestinal disorders characterized by increased intestinal permeability .

Interaction studies have shown that larazotide acetate effectively inhibits the cytoskeletal rearrangement and redistribution of tight junction proteins induced by gliadin exposure. This action helps maintain intestinal barrier function during gluten challenges. Clinical trials have indicated that larazotide acetate can significantly reduce gastrointestinal symptoms and prevent increases in intestinal permeability associated with gluten ingestion .

Several compounds exhibit similar mechanisms of action or therapeutic potential as larazotide acetate:

Larazotide acetate's uniqueness lies in its specific targeting of tight junctions without systemic absorption, making it distinct from both endogenous regulators like zonulin and other therapeutic agents that may have broader systemic effects or less specificity for intestinal permeability regulation .

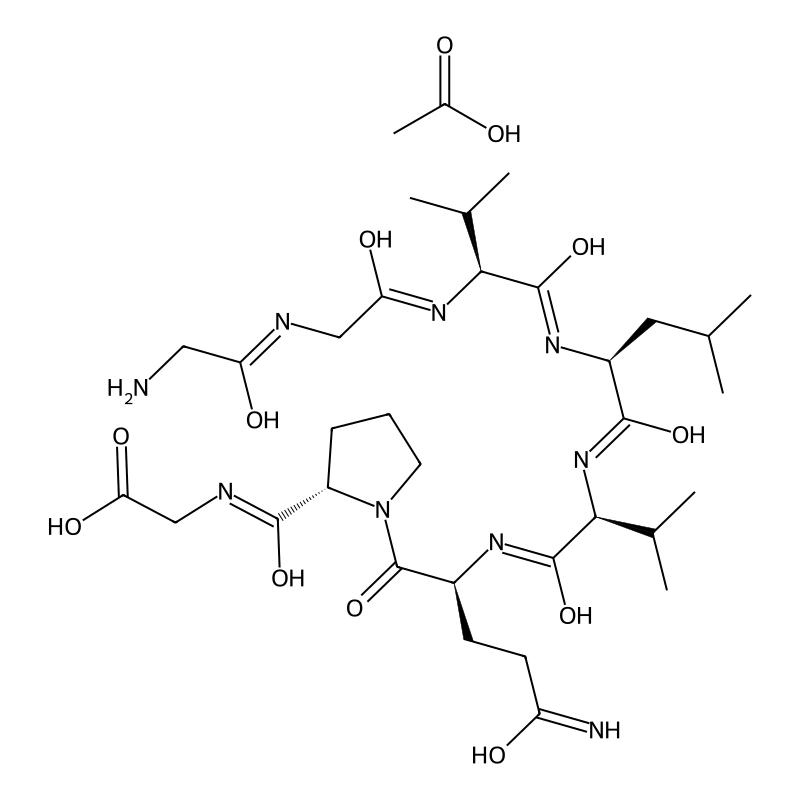

Primary Sequence and Amino Acid Configuration

Larazotide acetate (C₃₄H₅₉N₉O₁₂) is a synthetic octapeptide derived from the carboxyl terminus of Vibrio cholerae zonula occludens toxin (Zot). Its primary sequence is Glycyl-Glycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine (IUPAC condensed: H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH), forming a single-chain peptide with a molecular weight of 785.9 g/mol. The stereochemistry is defined by L-amino acids except for the glycine residues, which lack chiral centers. This sequence mimics a fragment of human zonulin, an endogenous tight junction regulator.

Table 1: Amino Acid Sequence and Structural Features

| Position | Amino Acid | Configuration | Role in Structure |

|---|---|---|---|

| 1 | Glycine | Non-chiral | Flexibility |

| 2 | Glycine | Non-chiral | Flexibility |

| 3 | L-Valine | L-form | Hydrophobic core |

| 4 | L-Leucine | L-form | Hydrophobic core |

| 5 | L-Valine | L-form | Hydrophobic core |

| 6 | L-Glutamine | L-form | Hydrogen bonding |

| 7 | L-Proline | L-form | Structural rigidity |

| 8 | Glycine | Non-chiral | Terminal flexibility |

Acetate Salt Formation and Stability

Larazotide acetate exists as a 1:1 salt with acetic acid (CH₃CO₂H), enhancing solubility and shelf-life stability. The acetate counterion neutralizes the peptide’s terminal carboxyl group, reducing electrostatic repulsion between adjacent residues. Structural stability is maintained at −20°C in anhydrous conditions, with a recommended storage period of ≤1 month for aqueous solutions to prevent degradation.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₉N₉O₁₂ | |

| Solubility (Water) | 15 mg/mL at 25°C | |

| Storage Conditions | −20°C, anhydrous |

Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS) Strategies

Larazotide acetate is synthesized via Fmoc/t-Bu solid-phase peptide synthesis (SPPS) on Wang resin. Key steps include:

- Resin Loading: Fmoc-protected amino acids are sequentially coupled to the resin via HBTU/HOAt activation.

- Deprotection: Fmoc groups are removed using 25% piperidine in DMF.

- Coupling: Amino acids are added in reverse sequence (Gly → Pro → Gln → Val → Leu → Val → Gly → Gly) to minimize steric hindrance.

- Cleavage: The peptide is released from the resin using TFA/TIS/H₂O (90:5:5 v/v), followed by precipitation with cold ether.

Table 3: SPPS Optimization Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Coupling Reagent | HBTU/HOAt | High activation efficiency |

| Base | DIEA | Neutralizes acid byproducts |

| Temperature | 75°C (microwave) | Accelerates reaction kinetics |

| Purity Post-Synthesis | >99% (RP-HPLC) | Ensures monodispersity |

Industrial-Scale Production and Purification Techniques

Industrial synthesis employs automated peptide synthesizers (e.g., Biotage Alstra) for reproducibility. Post-synthesis purification involves:

- Reverse-Phase HPLC: Utilizes C18 columns with acetonitrile/TFA gradients to achieve >99% purity.

- Lyophilization: Removes residual solvents without denaturing the peptide.

- Quality Control: FT-MS confirms molecular weight (785.9 g/mol), while NMR validates stereochemistry.

Figure 1: Industrial-Scale SPPS Workflow

(Note: Replace with textual description if images are not allowed)

- Resin Preparation: Fmoc-Wang resin loaded with Gly.

- Automated Coupling: Sequential addition of Fmoc-aa-OH.

- Cleavage & Purification: TFA-mediated release followed by HPLC.

Tight Junction Regulation Pathways

Zonulin Receptor Antagonism

Larazotide acetate functions as a zonulin antagonist through competitive inhibition of zonulin binding to target receptors, specifically epidermal growth factor receptor and protease-activated receptor 2 [1] [2]. The mechanism involves preventing the downstream effects of zonulin binding after intestinal gliadin exposure, thereby maintaining tight junction integrity [1]. Research demonstrates that larazotide acetate competitively inhibits zonulin binding to these target receptors, though further mechanistic studies are needed to fully support this proposal [1] [2].

The zonulin pathway is activated through two primary mechanisms: direct binding of zonulin to epidermal growth factor receptor and transactivation of epidermal growth factor receptor through protease-activated receptor 2 activation [1]. Current literature suggests that alterations in intestinal permeability by zonulin are primarily dependent on protease-activated receptor 2 transactivation of epidermal growth factor receptor, as mice lacking protease-activated receptor 2 did not exhibit epidermal growth factor receptor-dependent reduction in transepithelial electrical resistance when exposed to zonulin [1].

Studies using Caco-2 brush-border-expressing cells exposed to AT-1002, a synthetic hexamer peptide derived from the active zonula occludens toxin fragment, demonstrated that larazotide acetate treatment reduced both rearrangement and redistribution of actin and the tight junction-associated protein zonula occludens-1 [1] [4]. The protease-activated receptor 2 activating peptide tethering motif and AT-1002 are structurally similar, and this motif similarity may be responsible for AT-1002-associated occludin and zonula occludens-1 displacement, leading to increased intestinal permeability [1].

| Receptor Type | Mechanism | Effect of Larazotide Acetate |

|---|---|---|

| Epidermal Growth Factor Receptor | Direct zonulin binding | Competitive inhibition [1] |

| Protease-Activated Receptor 2 | Transactivation of EGFR | Prevents receptor activation [1] |

| Combined Pathway | Actin polymerization and tight junction protein phosphorylation | Blocks tight junction disassembly [1] |

Modulation of Paracellular Permeability

Larazotide acetate demonstrates significant effects on paracellular permeability through multiple mechanisms affecting tight junction structure and function [9] [13]. Research using ischemia-injured porcine jejunum showed that 1 micromolar larazotide acetate significantly enhanced transepithelial electrical resistance above ischemic injured controls and significantly reduced serosal-to-mucosal flux of lipopolysaccharide [13]. The compound exhibits dose-dependent effects, with optimal efficacy observed at 1 micromolar concentration, while higher doses of 10 micromolar were less effective due to inhibition by larazotide acetate fragments [13].

Experimental data from Ussing chamber studies demonstrate that larazotide acetate application resulted in elevated transepithelial electrical resistance at specific timepoints (T=180, T=195, T=240 minutes) throughout the recovery period when compared to untreated ischemia-injured mucosa [13]. Mucosal-to-serosal flux measurements of fluorescein isothiocyanate-labeled lipopolysaccharide during ex vivo recovery showed that treatment with 1 micromolar larazotide acetate significantly reduced lipopolysaccharide flux compared to untreated ischemia-injured jejunal mucosa during the 4-hour recovery period [13].

Studies using leaky Madin-Darby canine kidney type II cells treated with larazotide acetate revealed that tight junction proteins, including occludin and claudin-3, had less intracellular distribution and concurrently more membrane expression, while actin was more associated with intercellular junctions [1] [9]. This redistribution pattern indicates enhanced tight junction assembly and improved barrier function [9].

| Parameter | Control | Larazotide Acetate Treatment | Significance |

|---|---|---|---|

| Transepithelial Electrical Resistance (Ω·cm²) | 25.6 ± 5.8 | Significant increases at T=180, 195, 240 | P < 0.05 [13] |

| Lipopolysaccharide Flux | Elevated in injured tissue | Significantly reduced at T=240 | P < 0.05 [13] |

| Claudin-4 Membrane Expression | 0.43 ± 0.06 (densitometry ratio) | 0.80 ± 0.05 (densitometry ratio) | P < 0.01 [13] |

Molecular Targets and Signaling Cascades

Interaction with Zonula Occludens-1 and Actin Cytoskeleton Rearrangement

Larazotide acetate exerts significant effects on zonula occludens-1 protein and actin cytoskeleton organization through mechanisms that promote tight junction assembly and stabilization [4] [9] [11]. Research demonstrates that larazotide acetate prevents the redistribution and rearrangement of zonula occludens-1 and actin filaments caused by various stimuli, including AT-1002 and gliadin fragments in Caco-2 and IEC6 cells [4].

Quantitative analysis reveals that larazotide acetate treatment significantly increased zonula occludens-1 protein quantification in the junctional area compared to AT-1002 treatment, which serves to decrease junctional area [11]. The compound promotes actin rearrangement and junctional distribution of zonula occludens-1, occludin, claudins, and E-cadherin in tight junction assembly assays [9]. Fluorescence intensity measurements show that actin fluorescence intensity significantly increased in the presence of larazotide acetate compared to AT-1002 alone [11].

Studies using calcium switch assays in Madin-Darby canine kidney cells demonstrated that larazotide acetate promoted tight junction assembly through enhanced actin rearrangement and redistribution of tight junction and adherens junction proteins [9]. The compound facilitates the junctional distribution of E-cadherin, with biotinylation studies confirming that larazotide acetate increased the proportion of E-cadherin at cell junctions compared to control conditions [11].

Immunofluorescence analysis of recovered ischemia-injured intestine treated with larazotide acetate showed qualitatively more visible claudin-4 in the membrane compared to untreated tissues after 240 minutes of recovery [13]. Western blot analysis revealed significantly increased claudin-4 protein in the membrane fraction when compared to untreated ischemia-injured tissues, with a claudin-4/β-actin densitometry ratio of 0.80 ± 0.05 in larazotide acetate-treated tissues versus 0.43 ± 0.06 in untreated recovered ischemia-injured tissues [13].

| Protein Target | Effect of Larazotide Acetate | Measurement Method | Significance |

|---|---|---|---|

| Zonula Occludens-1 | Increased junctional localization | Immunofluorescence quantification | Significantly increased versus AT-1002 [11] |

| Actin | Enhanced filament organization | Fluorescence intensity | Significantly increased versus control [11] |

| Claudin-4 | Increased membrane expression | Western blot densitometry | P < 0.01 versus untreated [13] |

| E-cadherin | Enhanced junctional distribution | Biotinylation assay | Increased proportion at junctions [11] |

Inhibition of Myosin Light Chain Kinase

Larazotide acetate demonstrates inhibitory effects on myosin light chain kinase through mechanisms that regulate myosin light chain phosphorylation and subsequent tight junction assembly [1] [2]. Research indicates that larazotide acetate has been linked to inhibition of myosin light chain kinase, which likely reduces tension on actin filaments, thereby facilitating tight junction closure [1] [2].

The myosin light chain pathway represents a critical mechanism by which larazotide acetate regulates tight junction structure [1]. Myosin light chain phosphorylation by either myosin light chain kinase or rho-associated coiled coil containing protein kinase stimulates tight junction regulation via contraction of the perijunctional actomyosin ring [1]. This contractile event leads to opening of tight junction structures, as transmembrane tight junction proteins are linked to the perijunctional actomyosin ring through peripheral membrane proteins such as zonula occludens-1 [1].

Experimental evidence from Caco-2 brush-border-expressing cells pretreated with larazotide acetate and exposed to anoxia/reoxygenation demonstrated significantly increased levels of membrane-bound occludin when compared with untreated anoxia-injured cells [1]. Importantly, anoxia/reoxygenation-induced increases in phosphorylated myosin light chain were attenuated by pretreatment with larazotide acetate in these cells, demonstrating the role of larazotide acetate in the myosin light chain pathway of tight junction regulation [1].

Studies suggest that larazotide acetate may function through inhibition of myosin light chain kinase and potentially rho-associated coiled coil containing protein kinase, though further mechanistic studies are needed to determine the precise mechanisms [1] [2]. Gene ontology annotation from next-generation RNA sequencing revealed that larazotide acetate treatment affected critical signaling pathways, including rho/ras guanosine triphosphate phosphohydrolase binding and protein serine/threonine kinase activity [10].

| Target Kinase | Mechanism | Effect of Larazotide Acetate | Supporting Evidence |

|---|---|---|---|

| Myosin Light Chain Kinase | Phosphorylates myosin light chain | Inhibition reduces actin tension | Attenuated phosphorylated MLC in anoxia studies [1] |

| Rho-Associated Protein Kinase | Activates MLCK and inactivates MLCP | Potential inhibition pathway | Gene expression analysis shows differential regulation [10] |

| Perijunctional Actomyosin Ring | Contractile mechanism | Reduced contractility promotes TJ closure | Increased membrane-bound occludin expression [1] |

In Vitro Studies on Intestinal Epithelial Models

Caco-2 Cell Monolayer Integrity Assessments

Comprehensive investigations utilizing Caco-2 cell monolayers have established the fundamental mechanisms by which larazotide acetate modulates intestinal epithelial integrity [1] [2] [3] [4]. These studies demonstrate that larazotide acetate functions as a tight junction regulator through multiple complementary pathways that collectively enhance paracellular barrier function.

Tight Junction Protein Regulation

Larazotide acetate exhibits dose-dependent effects on tight junction protein distribution and localization within Caco-2 cell monolayers [2] [3]. Treatment with larazotide acetate at concentrations ranging from 5 to 15 μM significantly enhances the redistribution of zonula occludens-1 (ZO-1) to maintain continuous junctional distribution, particularly during calcium switch assays that simulate tight junction disassembly and reassembly [4]. The peptide prevents the cytoplasmic relocalization of ZO-1 that typically occurs during tight junction disruption, instead promoting sustained membrane-associated localization [2] [3].

Occludin membrane expression is markedly enhanced by larazotide acetate treatment, with optimal effects observed at concentrations of 1 to 10 μM [5] [6]. In anoxia/reoxygenation injury models using Caco-2 cells, pre-treatment with 10 μM larazotide acetate significantly increases membrane-bound occludin levels compared to untreated anoxia-injured cells [5] [6]. This enhanced occludin localization correlates directly with improved barrier function recovery following injury.

Claudin protein family members, including claudin-2 and claudin-3, demonstrate restored junctional continuity following larazotide acetate treatment [7] [4]. During calcium switch assays, these claudin proteins transition from cytoplasmic vesicular distribution to continuous cell-cell junctional localization in the presence of larazotide acetate at concentrations of 1 to 10 μM [4].

Paracellular Permeability Modulation

Larazotide acetate demonstrates potent inhibitory effects on paracellular transport across Caco-2 monolayers [1] [2] [4]. The peptide exhibits dose-dependent reduction of Lucifer Yellow transport, with significant effects observed at concentrations ranging from 1 to 15 μM when cells are challenged with AT-1002, a synthetic peptide that increases tight junction permeability [2]. This inhibitory effect extends to fluorescein isothiocyanate-dextran transport, confirming the broad-spectrum barrier-enhancing properties of larazotide acetate [4].

Gliadin peptide translocation studies reveal that larazotide acetate at concentrations as low as 0.1 μM achieves greater than 50% inhibition of immunoreactive gliadin peptide transport across Caco-2 monolayers [2] [4]. This finding is particularly significant as it demonstrates efficacy at concentrations 100-fold lower than those required to suppress AT-1002-induced permeability increases, suggesting multiple mechanisms of action with varying sensitivity thresholds [4].

Cytoskeletal Protein Interactions

The effects of larazotide acetate extend beyond tight junction proteins to encompass cytoskeletal protein regulation [3] [4]. Actin filament rearrangement is significantly enhanced by larazotide acetate treatment, with the peptide preventing the disruption of actin filaments typically induced by gliadin peptides or AT-1002 challenge [3] [4]. Quantitative analysis demonstrates that actin fluorescence intensity is significantly increased in the presence of larazotide acetate compared to AT-1002 treatment alone [4].

E-cadherin membrane localization represents another critical target of larazotide acetate action [3] [4]. Biotinylation studies confirm that larazotide acetate increases the proportion of membrane-bound E-cadherin compared to high calcium medium alone, without affecting total E-cadherin protein levels [4]. This selective enhancement of membrane localization indicates that larazotide acetate promotes the trafficking of E-cadherin to cell junctions rather than increasing overall protein expression [4].

| Study Parameter | Larazotide Acetate Concentration | Effect Observed | Experimental Model |

|---|---|---|---|

| Lucifer Yellow Transport Inhibition | 1-15 μM | Dose-dependent reduction | AT-1002 challenge |

| Gliadin Peptide Translocation Reduction | 0.1 μM | >50% inhibition | Gliadin peptide challenge |

| Zonula Occludens-1 (ZO-1) Redistribution | 5-15 μM | Continuous junctional distribution | Calcium switch assay |

| Actin Filament Rearrangement | 5-15 μM | Prevented disruption | AT-1002/gliadin challenge |

| E-cadherin Membrane Localization | 1-10 μM | Increased membrane-bound proportion | Calcium switch assay |

| Occludin Membrane Expression | 1-10 μM | Enhanced membrane localization | Anoxia/reoxygenation |

| Claudin-2 Junction Localization | 1-10 μM | Restored junctional continuity | Calcium switch assay |

| Claudin-3 Junction Localization | 1-10 μM | Restored junctional continuity | Calcium switch assay |

Transepithelial Electrical Resistance (TEER) Modulation

Transepithelial electrical resistance measurements provide quantitative assessment of epithelial barrier integrity and represent a gold standard for evaluating tight junction function [7] [8]. Larazotide acetate demonstrates consistent and reproducible effects on TEER across multiple experimental paradigms and cell culture models.

AT-1002 Challenge Models

In Caco-2 monolayers challenged with AT-1002, larazotide acetate at concentrations of 5 to 15 μM effectively prevents the characteristic reduction in TEER that occurs within 180 minutes of AT-1002 exposure [2] [9]. The protective effect is dose-dependent, with optimal preservation of barrier function observed at the higher concentration range [2]. Control experiments demonstrate that larazotide acetate alone does not significantly alter baseline TEER values, indicating that its effects are specifically protective rather than generally stimulatory [2].

Cytokine-Induced Permeability Models

Larazotide acetate exhibits broad-spectrum protective effects against cytokine-induced barrier dysfunction [2] [4]. When Caco-2 monolayers are exposed to pro-inflammatory cytokine mixtures containing tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta applied to the basolateral compartment, apical administration of larazotide acetate at concentrations ranging from 0.1 to 10 μM effectively blocks the characteristic increase in paracellular permeability [2] [4]. This protection is maintained throughout the treatment period, demonstrating sustained barrier-protective effects [2].

Anoxia/Reoxygenation Injury Models

C2BBe1 cells, a Caco-2 subclone expressing brush border characteristics, demonstrate significant TEER recovery when pre-treated with 10 μM larazotide acetate during anoxia/reoxygenation injury protocols [5] [6]. The pre-treatment results in significantly increased TEER values compared to untreated anoxia-injured cells during the 2 to 4 hour recovery period [5] [6]. This model simulates the ischemia/reperfusion injury that occurs in various gastrointestinal pathological conditions and demonstrates the therapeutic potential of larazotide acetate in barrier recovery scenarios [5].

Tight Junction Assembly Models

Calcium switch assays in both Caco-2 and MDCK cell lines demonstrate that larazotide acetate actively promotes tight junction assembly rather than merely preventing disassembly [3] [4]. During the reassembly phase following calcium repletion, larazotide acetate at concentrations of 1 to 10 μM enhances the rate and completeness of TEER recovery, indicating accelerated tight junction maturation [3]. These findings suggest that larazotide acetate has both protective and reparative functions in epithelial barrier regulation [3].

Mechanistic Insights from TEER Studies

Gene ontology analysis of C2BBe1 cells treated with larazotide acetate during anoxic injury reveals upregulation of critical signaling pathways involved in cell polarity establishment, junctional structure regulation, and epithelial repair processes [5] [6]. Specifically, Ras/Rho guanosine triphosphate phosphohydrolase binding and protein serine/threonine kinase activity pathways are differentially expressed in larazotide acetate-treated cells [6]. Kyoto Encyclopedia of Genes and Genomes pathway enrichment analysis identifies significant enrichment of target genes for cell cycle regulation, adherens junction formation, and Wnt signaling pathways [5] [6].

| Cell Model | Treatment Condition | Larazotide Acetate Dose | TEER Response | Duration of Effect |

|---|---|---|---|---|

| Caco-2 monolayers | AT-1002 challenge | 5-15 μM | Prevented reduction | 180 minutes |

| Caco-2 monolayers | Cytokine mixture (TNF-α, IFN-γ, IL-1β) | 0.1-10 μM | Blocked permeability increase | Throughout treatment |

| C2BBe1 cells | Anoxia/reoxygenation injury | 10 μM | Significantly increased vs untreated | 2-4 hours recovery |

| C2BBe1 cells | Anoxia/reoxygenation injury | 10 μM | Maintained barrier integrity | 2-4 hours recovery |

| MDCK cells | Calcium switch assay | 1-10 μM | Enhanced TJ assembly | Assembly period |

| Caco-2 monolayers | Gliadin peptide exposure | 1-15 μM | Dose-dependent protection | 180 minutes |

In Vivo Efficacy in Preclinical Models

Murine Models of Autoimmune and Inflammatory Conditions

Extensive preclinical studies in murine models have demonstrated the therapeutic potential of larazotide acetate across multiple autoimmune and inflammatory disease contexts, providing critical evidence for its zonulin antagonist properties and barrier-protective mechanisms.

Collagen-Induced Arthritis Models

Collagen-induced arthritis represents a well-established murine model of rheumatoid arthritis that has provided fundamental insights into the gut-joint axis and the role of intestinal barrier dysfunction in autoimmune disease pathogenesis [10] [11]. In this model, zonulin levels increase significantly before the onset of arthritis, occurring at 25 days post-immunization and preceding clinical manifestations of joint inflammation [10]. This temporal relationship suggests that intestinal barrier disruption may be a primary event in the pathogenesis of autoimmune arthritis rather than a secondary consequence.

Larazotide acetate treatment administered orally during days 17 to 27 post-immunization effectively prevents the characteristic increase in intestinal barrier permeability as measured by fluorescein isothiocyanate-dextran molecular weight 4000 flux [10]. Additionally, lactulose/mannitol ratio measurements at day 18 post-immunization demonstrate preserved small intestine barrier function in larazotide acetate-treated animals compared to untreated controls [10]. The protective effects extend to the colon, where sucralose recovery measurements at day 32 show maintained barrier integrity [10].

The molecular mechanisms underlying these protective effects involve preservation of tight junction protein expression [10]. Zonula occludens-1 and occludin protein levels, which are characteristically decreased before arthritis onset in the small intestine and after arthritis onset in the colon, are maintained at near-normal levels in larazotide acetate-treated animals [10]. At the messenger ribonucleic acid level, larazotide acetate treatment prevents the downregulation of ZO-1 and occludin while simultaneously preventing the upregulation of claudin-2 and claudin-15, ion and water channel-forming tight junction proteins that contribute to barrier dysfunction [10].

Histological evaluation of joint tissues from larazotide acetate-treated animals reveals markedly reduced synovitis severity, decreased osteoclast numbers, and better preservation of bone architecture [10]. Quantitative analysis demonstrates reduced osteoclast-covered bone area in treated animals, indicating protection against the bone erosion that characterizes rheumatoid arthritis [10]. These findings establish a direct mechanistic link between intestinal barrier maintenance and joint protection in autoimmune arthritis.

Celiac Disease Transgenic Models

Human leukocyte antigen-HCD4/DQ8 double transgenic mice represent a sophisticated model system for studying celiac disease pathophysiology and evaluating therapeutic interventions [2] [12]. These mice express human major histocompatibility complex class II molecules associated with celiac disease susceptibility and develop gliadin-responsive intestinal inflammation when appropriately sensitized [2].

In gliadin-sensitized HLA-HCD4/DQ8 transgenic mice, oral administration of larazotide acetate at a dose of 250 μg per mouse effectively inhibits gliadin-induced macrophage accumulation in intestinal tissues [2] [12]. Immunohistochemical analysis using F4/80 antibody specific for macrophage surface glycoproteins demonstrates significantly reduced inflammatory cell infiltration in larazotide acetate-treated animals compared to gliadin-only controls [2]. This anti-inflammatory effect correlates with preserved tight junction structure as assessed by electron microscopy [2].

Ussing chamber measurements of electrical parameters in small intestinal tissue from treated animals show maintained transepithelial electrical resistance and reduced macromolecule transport compared to untreated gliadin-challenged controls [2] [12]. Horseradish peroxidase flux measurements, which assess paracellular permeability to large molecular weight compounds, demonstrate significant barrier protection in larazotide acetate-treated animals [2].

The experimental protocol involves initial intraperitoneal sensitization with 500 μg of gliadin dissolved in acetic acid and emulsified in Complete Freund Adjuvant, followed by twice-weekly oral gavage with 2 mg gliadin for seven weeks [2]. Larazotide acetate administration concurrent with gliadin challenge prevents the characteristic intestinal barrier dysfunction and inflammatory response observed in this model [2].

Multisystem Inflammatory Syndrome Models

Recent investigations have explored the therapeutic potential of larazotide acetate in pediatric multisystem inflammatory syndrome, a severe condition associated with SARS-CoV-2 infection that involves significant intestinal barrier dysfunction [13] [14]. The pathophysiology of this syndrome involves gastrointestinal breach of viral particles from the gut lumen into systemic circulation, mediated by zonulin-induced tight junction disruption [13].

In pediatric patients treated with larazotide acetate as an adjuvant to standard steroid and intravenous immunoglobulin therapy, significant improvements in clinical outcomes were observed [13]. Treatment with open-label larazotide acetate at 10 μg/kg (maximum 500 μg per dose) administered orally four times daily for 21 days resulted in reduced spike antigenemia to undetectable levels and significantly improved time to resolution of gastrointestinal symptoms compared to standard therapy alone [13].

When compared to 22 children receiving steroids and/or intravenous immunoglobulin therapy alone, larazotide acetate-treated patients demonstrated significantly improved time to clearance of spike antigenemia and showed a trend toward shorter length of hospital stay [13]. All patients tolerated larazotide acetate without adverse effects, supporting its safety profile in pediatric populations [13].

Non-Alcoholic Fatty Liver Disease Prevention Models

Emerging evidence suggests that larazotide acetate may have preventive effects in non-alcoholic fatty liver disease development through maintenance of intestinal barrier integrity [15]. Preclinical studies in C57BL/6J mice demonstrate that larazotide acetate administration can prevent the development of hepatic steatosis and inflammation associated with diet-induced metabolic dysfunction [15].

The mechanisms underlying these protective effects likely involve prevention of bacterial endotoxin translocation across a compromised intestinal barrier, thereby reducing hepatic exposure to inflammatory mediators that contribute to non-alcoholic fatty liver disease pathogenesis [15]. Variable dose studies have established optimal dosing regimens for preventive efficacy while maintaining safety margins [15].

| Disease Model | Mouse Strain | Treatment Protocol | Larazotide Dose | Primary Outcome | Mechanistic Findings |

|---|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | DBA/1 | Oral, 17-27 days post-immunization | Not specified | Reduced arthritis severity | Decreased zonulin levels |

| Collagen-Induced Arthritis (CIA) | C57BL/6 | Preventive, before arthritis onset | Not specified | Prevented intestinal permeability | Maintained TJ protein expression |

| Celiac Disease (HLA-HCD4/DQ8 mice) | HLA-HCD4/DQ8 transgenic | Oral gavage with gliadin | 250 μg/mouse | Blocked macrophage accumulation | Inhibited inflammatory response |

| Celiac Disease (HLA-HCD4/DQ8 mice) | HLA-HCD4/DQ8 transgenic | Intraperitoneal sensitization | 250 μg/mouse | Preserved tight junction structure | Restored barrier function |

| Non-Alcoholic Fatty Liver Disease | C57BL/6J | Preventive administration | Variable doses tested | Prevented NAFLD development | Improved liver histology |

| Multisystem Inflammatory Syndrome | Various pediatric models | Adjuvant to standard therapy | 10 μg/kg (max 500 μg) | Reduced antigenemia clearance time | Enhanced barrier integrity |

Porcine Studies on Intestinal Barrier Function

Porcine models provide unique advantages for studying intestinal barrier function and evaluating therapeutic interventions due to their anatomical and physiological similarities to human gastrointestinal tract organization [16] [17]. These large animal models enable sophisticated experimental approaches including in vivo pharmacokinetic assessments and ex vivo tissue analysis under controlled conditions.

Ischemia/Reperfusion Injury Models

Intestinal ischemia/reperfusion injury represents a clinically relevant model for studying barrier dysfunction and therapeutic recovery mechanisms [16] [17]. In 6 to 8 week old pigs subjected to experimental ischemia, larazotide acetate demonstrates dose-dependent enhancement of barrier function recovery when applied to ex vivo tissue preparations in Ussing chambers [17].

The optimal therapeutic effect is observed with 1 μM larazotide acetate, which significantly enhances transepithelial electrical resistance above ischemia-injured controls and significantly reduces serosal-to-mucosal flux of lipopolysaccharide during the 240-minute recovery period [17]. Importantly, both lower concentrations (0.1 μM) and higher concentrations (10 μM) fail to demonstrate significant therapeutic effects, establishing a narrow but well-defined therapeutic window [17].

Western blot analysis of protein fractions from ischemia-injured porcine intestine reveals that larazotide acetate treatment at 1 μM enhances the localization of claudin-4, a sealing tight junction protein, in repairing epithelium [17]. Densitometric analysis demonstrates significantly increased membrane-bound claudin-4 expression in larazotide acetate-treated tissues compared to untreated ischemic controls, while cytoplasmic claudin-4 levels remain unchanged [17]. This selective enhancement of membrane localization indicates that larazotide acetate promotes proper trafficking and assembly of tight junction proteins during barrier recovery [17].

Immunofluorescent analysis confirms these biochemical findings, showing enhanced claudin-4 localization within the epithelium of recovered ischemia-injured porcine jejunum treated with 1 μM larazotide acetate [16]. The improved protein localization correlates directly with functional barrier recovery as measured by electrophysiological parameters [16] [17].

Pharmacokinetic Assessment Studies

Comprehensive pharmacokinetic studies in adult Yorkshire pigs have provided critical insights into larazotide acetate bioavailability and tissue distribution following oral administration [18] [19] [20]. These studies utilize sophisticated ultrafiltration probe technology to directly sample intestinal fluid at specific anatomical locations, providing unprecedented detail regarding drug concentration profiles at the target site of action [21] [19].

Following oral administration of 1 mg larazotide acetate in a delayed release formulation, peak concentrations are achieved within 1 hour post-dosing in both the distal duodenum and proximal jejunum [18] [19]. The concentration range observed spans from 0.32 to 1.76 μM, with the highest concentrations detected in the proximal jejunum [18] [22]. These peak concentrations align closely with the optimal therapeutic concentrations identified in ex vivo efficacy studies, supporting the clinical relevance of the dosing regimen [18] [19].

Liquid chromatography-tandem mass spectrometry analysis demonstrates continued presence of larazotide acetate in detectable concentrations throughout the 4-hour sampling period [19] [22]. Distal duodenum concentrations range from 0.02 to 0.47 μM during hours 2 through 4, while proximal jejunum concentrations range from 0.00 to 0.43 μM during the same period [18] [22]. This sustained presence indicates adequate residence time for therapeutic effect at the target tissue sites [19].

The delayed release formulation design enables targeted delivery to the mid-duodenum and jejunum, the primary sites of celiac disease pathology [18]. In vitro dissolution studies predict that the formulation begins releasing in the mid-duodenum and completes release in the proximal jejunum, corresponding well with the observed in vivo concentration profiles [18].

Peptide Degradation and Fragment Analysis

Mass spectrometry analysis of samples collected during ex vivo recovery experiments reveals that larazotide acetate undergoes enzymatic degradation by intestinal brush border enzymes, particularly aminopeptidase M [17]. Four distinct peptide fragments are identified: F1 (N-deGlycine), F2 (N-di deGlycine), F3 (C-deGlycine), and F4 (all deGlycine), with F3 demonstrating the highest concentration among detected fragments [17].

Western blot analysis confirms the presence of aminopeptidase M in both uninjured and ischemia-injured porcine jejunum, establishing the enzymatic basis for in vivo fragment formation [17]. In vitro enzyme degradation assays using purified aminopeptidase M demonstrate time-dependent formation of F1 and F2 fragments, with both fragments detected throughout the experimental period except for F2 disappearance after 90 minutes, suggesting further degradation to smaller peptides [17].

Functional analysis reveals that fragment F2 at a 10-fold excess concentration (10 μM) significantly inhibits the recovery response induced by 1 μM larazotide acetate, providing a mechanistic explanation for the reduced efficacy observed at higher larazotide acetate concentrations [17]. Neither F1 nor F3 fragments demonstrate similar inhibitory effects, indicating that the specific structural characteristics of F2 confer competitive antagonism [17].

To address the limitation imposed by inhibitory fragment formation, chirally-modified analogs of larazotide acetate have been developed [17]. Larazotide Analog 6, which incorporates D-amino acids to reduce enzymatic degradation, demonstrates significant recovery responses at a 10-fold lower dose (0.1 μM) compared to the effective dose of native larazotide acetate [17]. Mass spectrometry analysis confirms that this analog undergoes significantly slower brush border enzyme degradation, with a half-life of 78 minutes compared to 35 minutes for native larazotide acetate [17].

Clinical Translation Implications

The porcine studies provide essential data for clinical translation by establishing bioavailability parameters, identifying optimal dosing ranges, and revealing potential formulation strategies to enhance therapeutic efficacy [21] [19]. The demonstration that therapeutic concentrations are achievable and sustained at target tissue sites supports the feasibility of oral administration in clinical applications [19] [22].

The identification of enzymatic degradation pathways and inhibitory fragment formation provides important guidance for formulation development and dosing strategies [17]. These findings suggest that either chirally-modified analogs or micro-dosing approaches with delayed release formulations may optimize therapeutic outcomes while minimizing potential for fragment-mediated inhibition [17] [20].

| Study Type | Animal Model | Experimental Design | Larazotide Concentration/Dose | Key Findings | Clinical Relevance |

|---|---|---|---|---|---|

| Ischemia/Reperfusion Injury | 6-8 week old pigs | Ex vivo Ussing chambers | 0.1, 1.0, 10.0 μM | Optimal effect at 1 μM | Dose optimization |

| Ischemia/Reperfusion Injury | 6-8 week old pigs | Western blot analysis | 1.0 μM | Enhanced claudin-4 localization | Mechanism validation |

| Pharmacokinetic Assessment | Adult Yorkshire pigs | Ultrafiltration probes | 1 mg oral dose | Peak at 1 hour post-dose | Bioavailability confirmation |

| Pharmacokinetic Assessment | Adult Yorkshire pigs | Liquid chromatography-MS/MS | 1 mg oral dose | Detected 0.32-1.76 μM range | Therapeutic window |

| Delayed Release Formulation | Overnight fasted pigs | Delayed release capsules | 1 mg delayed release | Target site delivery confirmed | Formulation validation |

| Fragment Analysis Study | Ex vivo jejunal tissue | Mass spectrometry analysis | 0.1-10.0 μM | Fragment formation identified | Degradation pathway |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Szaflarska-Popławska A. Non-dietary methods in the treatment of celiac disease. Prz Gastroenterol. 2015;10(1):12-7. doi: 10.5114/pg.2014.47503. Epub 2015 Jan 14. Review. PubMed PMID: 25960809; PubMed Central PMCID: PMC4411409.

3: Veeraraghavan G, Leffler DA, Kaswala DH, Mukherjee R. Celiac disease 2015 update: new therapies. Expert Rev Gastroenterol Hepatol. 2015 Jul;9(7):913-27. doi: 10.1586/17474124.2015.1033399. Epub 2015 Apr 12. Review. PubMed PMID: 25864708.

4: Zofková I. [Celiac disease and its relation to bone metabolism]. Cas Lek Cesk. 2009;148(6):246-8. Review. Czech. PubMed PMID: 19642305.

5: Baldassarre M, Laneve AM, Grosso R, Laforgia N. Celiac disease: pathogenesis and novel therapeutic strategies. Endocr Metab Immune Disord Drug Targets. 2008 Sep;8(3):152-8. Review. PubMed PMID: 18782011.